IRE1|A kinase-IN-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IRE1|A kinase-IN-8 is a potent inhibitor of inositol-requiring enzyme 1 alpha (IRE1α), a key player in the unfolded protein response (UPR) pathway. This compound is particularly significant in the study of diseases related to endoplasmic reticulum stress, such as cancer, neurodegenerative disorders, and metabolic diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of IRE1|A kinase-IN-8 involves multiple steps, including the formation of a benzothiazole core, followed by functionalization with various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for research and potential therapeutic applications .
化学反応の分析
Types of Reactions
IRE1|A kinase-IN-8 primarily undergoes substitution reactions, where functional groups on the benzothiazole core are replaced or modified. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency .
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further modified to enhance the compound’s inhibitory activity against IRE1α .
科学的研究の応用
IRE1|A kinase-IN-8 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of benzothiazole derivatives.
Biology: Investigated for its role in modulating the UPR pathway and its effects on cell fate decisions.
Industry: Utilized in the development of novel therapeutic agents targeting the UPR pathway.
作用機序
IRE1|A kinase-IN-8 exerts its effects by inhibiting the kinase activity of IRE1α. This inhibition prevents the autophosphorylation of IRE1α, thereby blocking its endoribonuclease activity. As a result, the splicing of X-box binding protein 1 (XBP1) mRNA is inhibited, leading to the suppression of UPR target genes. This mechanism is crucial for modulating cellular responses to endoplasmic reticulum stress .
類似化合物との比較
Similar Compounds
IRE1α kinase-IN-7: Another potent inhibitor of IRE1α with a similar mechanism of action.
PERK inhibitors: Target another branch of the UPR pathway, providing a complementary approach to modulating endoplasmic reticulum stress.
ATF6 inhibitors: Affect a different arm of the UPR pathway, offering additional therapeutic potential.
Uniqueness
IRE1|A kinase-IN-8 is unique due to its high specificity and potency in inhibiting IRE1α. This specificity makes it a valuable tool for dissecting the role of IRE1α in various cellular processes and diseases .
特性
分子式 |
C23H22N2O5 |
---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
7-hydroxy-4-methyl-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]-2-oxochromene-8-carbaldehyde |
InChI |
InChI=1S/C23H22N2O5/c1-14-17-7-8-19(27)18(13-26)21(17)30-23(29)20(14)15-3-5-16(6-4-15)22(28)25-11-9-24(2)10-12-25/h3-8,13,27H,9-12H2,1-2H3 |
InChIキー |
FEJCUYOATFXGBS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C=O)O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。